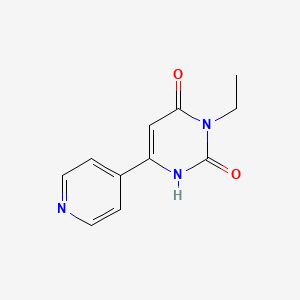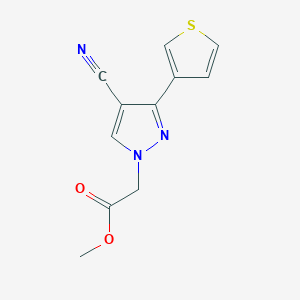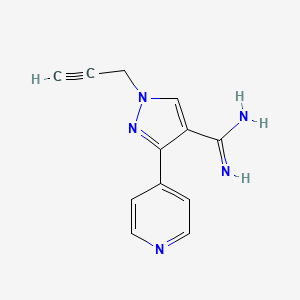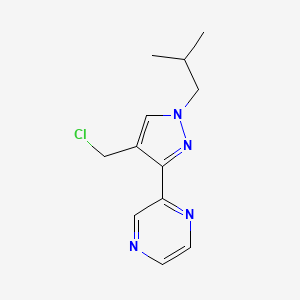
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, or 3-Et-6-Py-1,2,3,4-THP-2,4-dione, is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a versatile molecule that has been studied for its potential applications in the fields of synthesis and drug discovery. This article will provide an overview of the synthesis method and scientific research applications of 3-Et-6-Py-1,2,3,4-THP-2,4-dione, as well as its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Biological Activity
- Antiviral Activities: Research on similar pyrimidine derivatives has demonstrated moderate to high antiviral activities against viruses such as hepatitis B, showcasing the potential of these compounds in antiviral drug development (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
- Chemical Synthesis: Studies have detailed the synthesis of various pyrimidine-2,4-dione derivatives, exploring their reactivity with electrophiles and potential applications in creating novel compounds with specific properties (Mekuskiene & Vainilavicius, 2006).
Chemical Properties and Reactions
- Functionalization and Derivatives: Research has focused on the development of new synthetic pathways to create functionalized tetrahydropyrimidines, which are valuable in organic synthesis and medicinal chemistry. The exploration of phosphine-catalyzed annulations has been significant in this context (Zhu, Lan, & Kwon, 2003).
- Trifluoromethylated Derivatives: The synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones from aminouracils suggests a route for introducing fluorine atoms, enhancing the compounds' potential pharmacological properties (Takahashi, Nagaoka, & Inoue, 2004).
properties
IUPAC Name |
3-ethyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(15)7-9(13-11(14)16)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUAITRKQLHJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















